N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
Description
N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 2-methylpropyl group and a pyridine ring substituted with a 2,2,2-trifluoroethoxy group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-10(2)7-22-8-12(6-20-22)21-14(23)11-3-4-13(19-5-11)24-9-15(16,17)18/h3-6,8,10H,7,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGZOQLSZUDWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, followed by alkylation with 2-methylpropyl bromide.
Synthesis of the Pyridine Derivative: The pyridine ring is often synthesized via a nucleophilic substitution reaction, where 2,2,2-trifluoroethanol reacts with a halogenated pyridine derivative.
Coupling Reaction: The final step involves coupling the pyrazole and pyridine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to accelerate reaction rates and increase selectivity.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methylpropyl)pyrazol-4-yl]-6-methoxypyridine-3-carboxamide: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
N-[1-(2-methylpropyl)pyrazol-4-yl]-6-ethoxypyridine-3-carboxamide: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)benzamide: Similar structure but with a benzamide group instead of a pyridine carboxamide group.
Uniqueness
The presence of the trifluoroethoxy group in N-[1-(2-methylpropyl)pyrazol-4-yl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
